十二烷基 2-羟基苯甲酸酯

描述

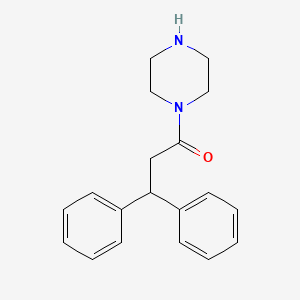

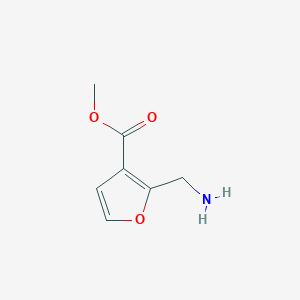

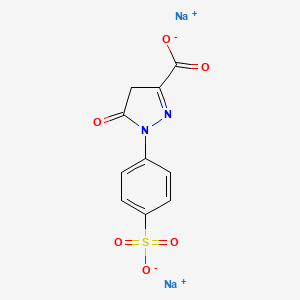

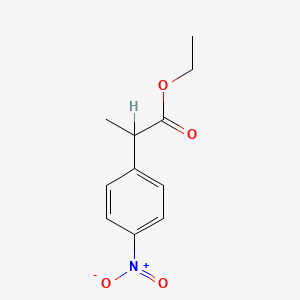

Dodecyl 2-hydroxybenzoate, also known as Dodecyl p-hydroxybenzoate or Dodecyl salicylate, is a chemical compound with the molecular formula C19H30O3 . It has a molecular weight of 306.4397 . This compound is also known by other names such as n-Dodecyl 4-hydroxybenzoate, Benzoic acid, 4-hydroxy-, dodecyl ester, and Benzoic acid, p-hydroxy-, dodecyl ester .

Synthesis Analysis

The synthesis of Dodecyl 2-hydroxybenzoate or similar compounds has been discussed in several studies . For instance, one study discussed the synthesis, structural analysis, and second-order hyperpolarizability of 2-amino-4-methylpyridiniium-4-hydroxybenzolate crystal . Another study reported the synthesis, structural characterization, and catalytic epoxidation potential of two oxodiperoxo complexes .

Molecular Structure Analysis

The molecular structure of Dodecyl 2-hydroxybenzoate consists of 19 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The structure also includes a hydroxyl group and a carboxylate group .

Chemical Reactions Analysis

The chemical reactions involving Dodecyl 2-hydroxybenzoate or similar compounds have been studied in the literature . For example, one study investigated the strength of the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates .

Physical And Chemical Properties Analysis

Dodecyl 2-hydroxybenzoate has a molecular weight of 306.44 and is insoluble in water at 25 ºC . Its density is approximately 0.997 g/cm3 at 20 ºC .

科学研究应用

抗菌和抗菌特性

十二烷基没食子酸酯(2-羟基苯甲酸酯的衍生物)已显示出显着的抗菌活性,特别是对耐甲氧西林金黄色葡萄球菌 (MRSA) 等革兰氏阳性菌。它的功效部分源于它抑制这些细菌中膜呼吸链的能力 (久保、藤田和新井,2003), (久保、肖和藤田,2002)。

抗氧化应用

十二烷基 2-羟基苯甲酸酯表现出有效的抗氧化特性。该特性在其抑制聚丙烯等材料的氧化降解的应用中尤为突出,表明其作为各种工业应用中有效抗氧化剂的潜力 (朱、陈、徐、连、徐和陈,2009)。

抗真菌活性

据报道,十二烷基衍生物具有抗真菌特性。例如,十二烷基原儿茶酸酯对巴西副球菌和鲁氏副球菌等病原体表现出高抗真菌活性。当将其加载到纳米结构脂质系统中时,其功效得到增强,为抗真菌疗法提供了一条有希望的途径 (Medina-Alarcón 等人,2017)。

合成和催化

十二烷基酯(包括十二烷基 2-羟基苯甲酸酯)的合成已使用像固体超酸 SO42-/TiO2-凹凸棒土这样的催化剂以高产率实现。该方法为合成此类化合物提供了一种经济高效、环境友好的途径,表明了潜在的工业应用 (唐立强,2007)。

化妆品和制药应用

羟基苯甲酸及其衍生物(如十二烷基 2-羟基苯甲酸酯)的解离常数和胶束-水分配系数已在表面活性剂溶液中得到研究,这对于它们在化妆品和药物制剂中的应用至关重要 (Vlasenko、Loginova 和 Iwashchenko,2009)。

安全和危害

作用机制

Target of Action

Dodecyl 2-hydroxybenzoate, also known as dodecyl salicylate, is a type of hydroxybenzoate, which are benzoate derivatives substituted by one or more hydroxy groups . The primary targets of hydroxybenzoates are various, depending on the specific derivative and its application. For instance, some hydroxybenzoates are used in the pharmaceutical industry to treat pain, fever, inflammation, and migraines . .

Mode of Action

For example, some hydroxybenzoates can inhibit the growth of bacteria by disrupting their cell wall . The specific interaction of Dodecyl 2-hydroxybenzoate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

For instance, some hydroxybenzoates are involved in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids . The downstream effects of these pathways can vary widely, from the production of essential biomolecules to the regulation of various cellular processes.

Pharmacokinetics

The pharmacokinetic properties of a drug molecule, including its adme properties, are crucial for understanding its bioavailability and overall effect in the body .

Result of Action

For example, some hydroxybenzoates can cause changes in DNA, RNA, and protein synthesis . The specific molecular and cellular effects of Dodecyl 2-hydroxybenzoate are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dodecyl 2-hydroxybenzoate. For instance, the presence of other chemicals, pH levels, temperature, and microbial activity can all affect how Dodecyl 2-hydroxybenzoate interacts with its targets and its overall effectiveness .

属性

IUPAC Name |

dodecyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-22-19(21)17-14-11-12-15-18(17)20/h11-12,14-15,20H,2-10,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYBKFFVXWWBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

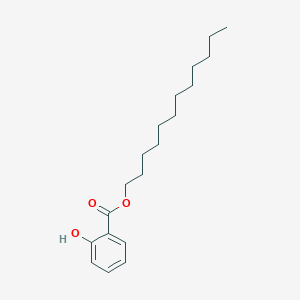

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388738 | |

| Record name | Dodecyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyl 2-hydroxybenzoate | |

CAS RN |

1160-35-6 | |

| Record name | Dodecyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(r)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B1598542.png)

![2-[2-(2-Methoxyethoxy)ethoxy]propane](/img/structure/B1598550.png)